Enantioselectivity Advantage of H-Pro-Pro-Asp-NH2 over Supported L-Proline in Heterogeneous Catalysis
When immobilized on ionic liquid-modified silica gels for heterogeneous catalysis, H-Pro-Pro-Asp-NH2 consistently delivers higher enantioselectivities than its simpler analog, L-proline, in the aldol reaction between acetone and substituted benzaldehydes [1].
| Evidence Dimension | Enantioselectivity in asymmetric aldol reaction |
|---|---|
| Target Compound Data | Higher enantioselectivity (specific value not reported in abstract, but stated as 'higher') |
| Comparator Or Baseline | Supported L-proline |
| Quantified Difference | The supported tripeptide H–Pro–Pro–Asp–NH2 gave higher enantioselectivities than those obtained with supported-proline. |
| Conditions | Heterogeneous catalysis: Catalysts adsorbed onto silica gels functionalized with ionic liquid moieties; reaction between acetone and several substituted benzaldehydes. |
Why This Matters
For procurement decisions in heterogeneous catalyst development, selecting the tripeptide over L-proline directly translates to a superior product enantiomeric excess (ee) without requiring a change in the reaction setup.
- [1] Aprile, C., Giacalone, F., Gruttadauria, M., Marculescu, A. M., Noto, R., Revell, J. D., & Wennemers, H. (2007). New ionic liquid-modified silica gels as recyclable materials for L-proline- or H–Pro–Pro–Asp–NH2-catalyzed aldol reaction. Green Chemistry, 9(12), 1328-1334. View Source
